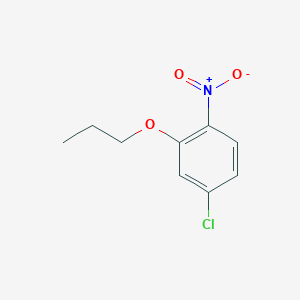
4-Chloro-1-nitro-2-propoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-nitro-2-propoxybenzene is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a nitro group, and a propoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-nitro-2-propoxybenzene typically involves the nitration of 4-chloro-2-propoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial production process .
化学反应分析
Types of Reactions
4-Chloro-1-nitro-2-propoxybenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group activates the benzene ring towards nucleophilic substitution reactions.
Oxidation: The propoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or dimethylamine in polar solvents like ethanol or dimethylformamide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted benzene derivatives with various nucleophiles replacing the chlorine atom.
Reduction: 4-Chloro-1-amino-2-propoxybenzene.
Oxidation: 4-Chloro-1-nitro-2-propoxybenzaldehyde or 4-Chloro-1-nitro-2-propoxybenzoic acid.
科学研究应用
Pharmaceutical Applications
4-Chloro-1-nitro-2-propoxybenzene serves as a building block in the synthesis of pharmaceutical compounds. Its structure allows for various modifications that can lead to biologically active molecules. For instance, it is utilized in the development of anti-inflammatory agents , antibiotics , and other therapeutic drugs.
Case Study: Synthesis of Antimicrobial Agents
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. A study synthesized several derivatives and tested their efficacy against common bacterial strains, showing promising results in inhibiting bacterial growth.
| Compound | Activity | Bacterial Strain |
|---|---|---|
| Compound A | Moderate | E. coli |
| Compound B | High | S. aureus |
| Compound C | Low | P. aeruginosa |
These findings suggest that further exploration into its derivatives could lead to new antimicrobial therapies.
Material Science Applications
In material science, this compound is used as an intermediate in the production of polymers and resins. Its nitro group provides sites for chemical reactions that can enhance material properties such as thermal stability and mechanical strength.
Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Moderate |
| Chemical Resistance | Excellent |
These properties make it suitable for applications in coatings, adhesives, and composite materials.
Chemical Synthesis Applications
The compound is also significant in organic synthesis, particularly in the formation of more complex molecules through reactions such as nucleophilic substitution and cross-coupling reactions. The electron-withdrawing nature of the nitro group enhances its reactivity, making it a valuable intermediate.
Synthesis Pathways
- Nucleophilic Aromatic Substitution : The chlorine atom can be replaced by various nucleophiles.
- Cross-Coupling Reactions : It can participate in reactions with organometallic reagents to form biaryl compounds.
作用机制
The mechanism of action of 4-Chloro-1-nitro-2-propoxybenzene in chemical reactions involves the activation of the benzene ring by the nitro group, which makes it more susceptible to nucleophilic attack. The chlorine atom can be displaced by nucleophiles through a nucleophilic aromatic substitution mechanism, forming a Meisenheimer complex as an intermediate . The nitro group can also undergo reduction to form an amino group, which can participate in further chemical transformations .
相似化合物的比较
Similar Compounds
4-Chloro-1-nitrobenzene: Lacks the propoxy group, making it less versatile in certain chemical reactions.
4-Nitro-2-propoxybenzene: Lacks the chlorine atom, affecting its reactivity towards nucleophilic substitution.
1-Chloro-2-nitrobenzene: The positions of the substituents differ, leading to different chemical properties and reactivity.
Uniqueness
4-Chloro-1-nitro-2-propoxybenzene is unique due to the presence of both a chlorine atom and a propoxy group on the benzene ring, which allows for a wider range of chemical reactions and applications compared to its similar compounds .
属性
IUPAC Name |
4-chloro-1-nitro-2-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-2-5-14-9-6-7(10)3-4-8(9)11(12)13/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMHSMYVKIWCGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













